Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O3. It belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the desired product is obtained .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Various reduced derivatives of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison: Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Biological Activity
Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and implications for medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C_10H_12ClN_2O_3
- Molecular Weight : Approximately 230.65 g/mol
- Key Features :
- Chlorine atom at the 6-position
- Methoxyethyl group at the 2-position
- Carboxylate group at the 4-position
This specific substitution pattern enhances its solubility and potential bioactivity compared to other pyrimidine derivatives.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antifungal Properties : The compound may inhibit fungal growth, making it a candidate for antifungal drug development.
- Anti-inflammatory Effects : Its activity against inflammatory pathways has been noted, indicating potential therapeutic uses in inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the chlorine and methoxy groups likely enhances its binding affinity to target molecules, modulating their activity.
Interaction Studies
Preliminary studies have focused on how this compound interacts with enzymes and receptors. For instance, structure–activity relationship (SAR) studies have shown that modifications in the molecular structure can significantly influence potency against specific targets .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, which is critical for developing new therapeutic agents .
- Comparative Analysis : A comparison with similar compounds reveals that variations in substituents can lead to different levels of biological activity. For example, compounds with different alkyl chain lengths or functional groups exhibit varying degrees of enzyme inhibition .
- Therapeutic Potential : Research has explored its use as a building block in synthesizing more complex heterocyclic compounds with enhanced pharmacological properties. Its role in medicinal chemistry is promising due to its diverse applications .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Methyl 6-chloro-2-(methylthio)pyrimidine-4-carboxylate | Antimicrobial | |
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | Antifungal | |
Methyl 6-chloro-2-(2-methoxypropyl)pyrimidine-4-carboxylate | Anti-inflammatory |
Properties
Molecular Formula |
C9H11ClN2O3 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-4-3-8-11-6(9(13)15-2)5-7(10)12-8/h5H,3-4H2,1-2H3 |
InChI Key |
YQTDYPKLHJEBAI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC(=CC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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